molecular formula C19H21ClN2O2 B2561130 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034471-96-8

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2561130
CAS No.: 2034471-96-8
M. Wt: 344.84
InChI Key: HYENGRZOTPFWFO-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a complex molecular structure. It contains a chloropyridine moiety, a piperidine ring, and a tolyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 3-chloropyridine.

    Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The chloropyridine intermediate is coupled with the piperidine derivative under basic conditions to form the desired product.

    Final Product Formation: The tolyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group.

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(o-tolyl)ethanone: Similar structure but with an ortho-tolyl group.

Uniqueness

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-3-2-4-15(11-14)12-19(23)22-9-6-16(7-10-22)24-18-5-8-21-13-17(18)20/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYENGRZOTPFWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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